
2-Nonanol, 1,1-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonanol, 1,1-dimethoxy- is an organic compound with the molecular formula C11H24O3 It is a derivative of nonanol, featuring two methoxy groups attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonanol, 1,1-dimethoxy- typically involves the reaction of nonanol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final dimethoxy product. Commonly used acid catalysts include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-Nonanol, 1,1-dimethoxy- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nonanol, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to nonanol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide or thionyl chloride.
Major Products Formed
Oxidation: Formation of nonanoic acid or nonanone.
Reduction: Formation of nonanol.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Nonanol, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 2-Nonanol, 1,1-dimethoxy- involves its interaction with various molecular targets. The methoxy groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. Its antimicrobial properties are attributed to its ability to disrupt cell membranes and interfere with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nonanol: A primary alcohol with similar structural features but lacking the methoxy groups.
1,1-Dimethoxyethane: A compound with two methoxy groups but a shorter carbon chain.
2-Methoxyethanol: An alcohol with a single methoxy group and a shorter carbon chain.
Uniqueness
2-Nonanol, 1,1-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical properties compared to other similar compounds These methoxy groups enhance its solubility in organic solvents and increase its reactivity in various chemical reactions
Propriétés
Numéro CAS |
115672-03-2 |
|---|---|
Formule moléculaire |
C11H24O3 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1,1-dimethoxynonan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-7-8-9-10(12)11(13-2)14-3/h10-12H,4-9H2,1-3H3 |
Clé InChI |
OBIPBUVHXCYFKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
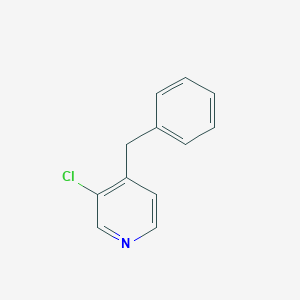
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
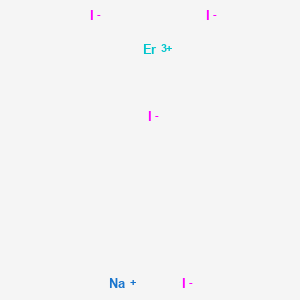
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
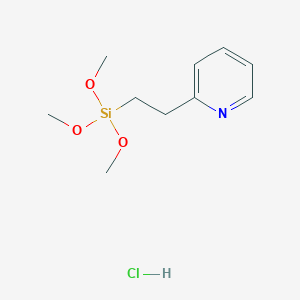
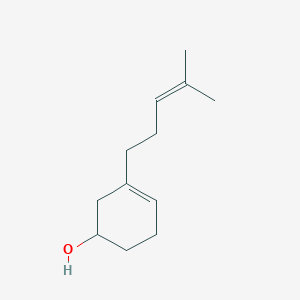
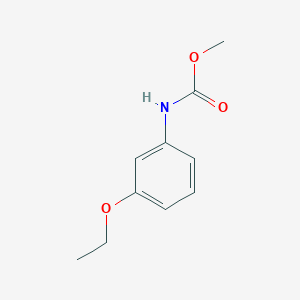
![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)


![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
